molecular formula C10H11FN4 B6617446 {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1513064-94-2

{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B6617446
CAS No.: 1513064-94-2
M. Wt: 206.22 g/mol
InChI Key: GGAYMZCDBBJBQR-UHFFFAOYSA-N
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Description

{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a synthetic organic compound that features a fluoropyridine and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluoropyridine ring, potentially leading to the formation of reduced fluoropyridine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the fluorine atom on the pyridine ring, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluoropyridine and pyrazole moieties allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine stands out due to its unique combination of a fluoropyridine and pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-12-3-8-5-14-15-10(8)7-2-9(11)6-13-4-7/h2,4-6,12H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAYMZCDBBJBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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